molecular formula C14H12N4 B13846348 4-N-quinolin-6-ylpyridine-3,4-diamine

4-N-quinolin-6-ylpyridine-3,4-diamine

Cat. No.: B13846348
M. Wt: 236.27 g/mol
InChI Key: MVTNUVJBNNRODP-UHFFFAOYSA-N
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Description

4-N-quinolin-6-ylpyridine-3,4-diamine is a heterocyclic compound that features both quinoline and pyridine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of nitrogen atoms in the rings contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-quinolin-6-ylpyridine-3,4-diamine typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 4-chloroquinoline with 3,4-diaminopyridine in the presence of a base can yield the desired compound. The reaction conditions often include solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-N-quinolin-6-ylpyridine-3,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

4-N-quinolin-6-ylpyridine-3,4-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 4-N-quinolin-6-ylpyridine-3,4-diamine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The pathways involved can include inhibition of DNA synthesis or disruption of cellular signaling .

Comparison with Similar Compounds

Similar Compounds

  • 4-N-quinolin-6-ylpyridine-2,3-diamine
  • 4-N-quinolin-6-ylpyridine-3,5-diamine
  • 4-N-quinolin-6-ylpyridine-3,4-diamine derivatives

Uniqueness

This compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C14H12N4

Molecular Weight

236.27 g/mol

IUPAC Name

4-N-quinolin-6-ylpyridine-3,4-diamine

InChI

InChI=1S/C14H12N4/c15-12-9-16-7-5-14(12)18-11-3-4-13-10(8-11)2-1-6-17-13/h1-9H,15H2,(H,16,18)

InChI Key

MVTNUVJBNNRODP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)NC3=C(C=NC=C3)N)N=C1

Origin of Product

United States

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